5-bromo-3,6-dimethyl-1,2-dihydropyrazin-2-one
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Overview
Description
5-bromo-3,6-dimethyl-1,2-dihydropyrazin-2-one is a heterocyclic compound with the molecular formula C6H7BrN2O and a molecular weight of 203.04 g/mol . This compound is characterized by the presence of a bromine atom, two methyl groups, and a dihydropyrazinone ring structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3,6-dimethyl-1,2-dihydropyrazin-2-one typically involves the bromination of 3,6-dimethyl-1,2-dihydropyrazin-2-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-bromo-3,6-dimethyl-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazinones, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-bromo-3,6-dimethyl-1,2-dihydropyrazin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-bromo-3,6-dimethyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The bromine atom and the dihydropyrazinone ring play crucial roles in its reactivity. The compound can form hydrogen bonds and engage in π-π interactions, which are essential for its biological activity. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3,6-dimethyl-1,2-dihydropyrazin-2-one: Lacks the bromine atom, resulting in different reactivity and applications.
5-chloro-3,6-dimethyl-1,2-dihydropyrazin-2-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.
5-bromo-3,6-dimethyl-1,2-dihydropyrazine: Similar but lacks the carbonyl group, affecting its chemical properties
Uniqueness
5-bromo-3,6-dimethyl-1,2-dihydropyrazin-2-one is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
5-bromo-3,6-dimethyl-1H-pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-3-5(7)8-4(2)6(10)9-3/h1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKVSPCSHIJAIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=O)N1)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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